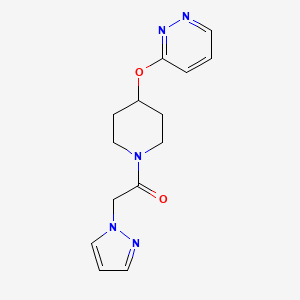

2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-pyrazol-1-yl-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c20-14(11-19-8-2-7-16-19)18-9-4-12(5-10-18)21-13-3-1-6-15-17-13/h1-3,6-8,12H,4-5,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZOFQQINNGHRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring can be formed via cyclization with hydrazine under acidic conditions.

Synthesis of the Pyridazine Derivative: The pyridazine ring can be synthesized from dihydropyridazine derivatives through oxidation reactions.

Coupling Reactions: The pyrazole and pyridazine derivatives are then coupled using a piperidine linker. This step often involves nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the pyridazine ring to yield dihydropyridazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that compounds with similar structures to 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

2. Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies on related pyrazole derivatives have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties .

3. Neurological Effects

Emerging research highlights the anxiolytic effects of pyrazole derivatives. For example, compounds structurally related to this compound have been evaluated for their ability to modulate neurotransmitter systems, leading to anxiolytic-like effects in animal models . This suggests potential applications in treating anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions of the pyrazole and piperidine rings can significantly influence biological activity. For instance, substituents on the piperidine ring have been shown to enhance binding affinity to specific biological targets .

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methyl group on piperidine | Increased potency against cancer cells | |

| Hydroxyl group on pyrazole | Enhanced anxiolytic effects |

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of pyrazole derivatives, several compounds were synthesized and tested against human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Anxiolytic Activity Assessment

A pharmacological evaluation was conducted using animal models to assess the anxiolytic properties of a related compound. The study utilized behavioral tests such as the elevated plus maze and light-dark box tests, demonstrating significant reductions in anxiety-like behaviors compared to control groups .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to these targets. The piperidine ring provides additional flexibility and can enhance the compound’s binding affinity.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s pyridazin-3-yloxy group distinguishes it from analogs with naphthyl (), imidazole-pyrazolopyridine (), or ethoxyphenyl () substituents.

- Molecular Weight : The target compound (~307 g/mol) is lighter than the piperazinyl-chlorophenyl derivative (481.89 g/mol, ) but heavier than naphthyl oxime esters (~275 g/mol, ), reflecting differences in substituent complexity.

Biological Activity

The compound 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone , with the CAS number 2034437-69-7 , is a novel derivative that exhibits significant biological activity. Its structure combines elements from pyrazole and pyridazine, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 297.35 g/mol . The structure includes a pyrazole ring connected to a piperidine moiety via a pyridazine ether linkage, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.35 g/mol |

| CAS Number | 2034437-69-7 |

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of cancer and inflammatory diseases. The presence of the pyrazole and pyridazine moieties allows it to interact with key enzymes and receptors involved in signaling pathways.

Target Interactions

- Kinase Inhibition : Pyrazole derivatives have been shown to inhibit several kinases, including BRAF(V600E) and EGFR, which are critical in cancer proliferation pathways .

- Inflammatory Pathways : Compounds similar to this one exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Biological Activities

Research indicates that this compound possesses a range of biological activities:

Antitumor Activity

Studies have demonstrated that pyrazole derivatives can effectively inhibit tumor growth in various cancer models. This compound's ability to target specific kinases involved in tumorigenesis suggests its potential as an antitumor agent .

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains. In vitro studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties are particularly noteworthy, with evidence suggesting that this compound can reduce inflammation markers significantly. This effect is crucial for conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Antitumor Efficacy : A study involving a series of pyrazole compounds demonstrated effective inhibition of tumor growth in xenograft models, with dosages correlating with reduced tumor size and improved survival rates .

- Infection Treatment : Clinical trials assessing the antimicrobial properties showed that patients treated with pyrazole derivatives experienced faster recovery rates from bacterial infections compared to standard treatments .

- Inflammation Reduction : A recent study evaluated the anti-inflammatory effects of this compound in animal models, reporting a significant decrease in inflammatory markers after treatment .

Q & A

Basic: What are the standard synthetic routes for this compound, and what key intermediates are involved?

Answer:

The synthesis typically involves multi-step pathways:

- Step 1: Formation of the pyridazin-3-yloxy-piperidine intermediate via nucleophilic substitution between pyridazin-3-ol and a halogenated piperidine derivative under reflux conditions.

- Step 2: Coupling of the piperidine intermediate with a pyrazole-containing ethanone precursor using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.

- Key Intermediates: Halogenated piperidines, pyridazin-3-ol derivatives, and pyrazole-acetyl precursors are critical. Reaction progress is monitored via TLC and HPLC .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., piperidine methylene groups at δ 3.5–4.0 ppm) and confirms aromatic pyridazine/pyrazole moieties .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- HPLC: Assesses purity (>95% required for pharmacological studies) .

Advanced: How can researchers optimize reaction yields in multi-step syntheses?

Answer:

- Catalyst Screening: Use Pd catalysts for coupling reactions to reduce byproducts .

- Solvent Optimization: Replace DMF with acetonitrile to improve solubility of intermediates .

- Temperature Control: Maintain <60°C during pyrazole coupling to prevent decomposition .

Advanced: How to resolve contradictions between computational predictions and experimental biological activity data?

Answer:

- Validate Assay Conditions: Ensure assays use physiologically relevant pH and ion concentrations to minimize false negatives .

- Structure-Activity Relationship (SAR) Studies: Modify pyridazine/pyrazole substituents to test docking predictions against experimental IC₅₀ values .

- Cross-Validation: Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Advanced: How can in silico modeling predict target proteins or pathways for this compound?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., JAK2 or EGFR) based on pyridazine’s π-π stacking potential .

- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG < −8 kcal/mol suggests high affinity) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Kinase Inhibition Assays: Use ADP-Glo™ to measure ATP consumption in recombinant kinases (e.g., PI3Kγ) .

- Antimicrobial Screening: Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus ATCC 29213) with MIC ≤ 8 µg/mL considered active .

Advanced: What methodologies address low solubility in biological assays?

Answer:

- Co-solvent Systems: Use 10% DMSO/PBS for in vitro assays, ensuring <0.1% cytotoxicity .

- Prodrug Derivatization: Introduce hydroxyl or phosphate groups to pyridazine for enhanced aqueous solubility .

- Nanoparticle Encapsulation: Use PLGA nanoparticles (size <200 nm) to improve bioavailability in cell-based assays .

Advanced: How to validate target engagement and mechanism of action post-screening?

Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to recombinant targets (e.g., KD < 100 nM confirms direct interaction) .

- CRISPR Knockout Models: Compare activity in wild-type vs. target gene-KO cell lines to confirm specificity .

- Isothermal Titration Calorimetry (ITC): Quantify binding stoichiometry and enthalpy changes (ΔH < 0 indicates favorable interaction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.